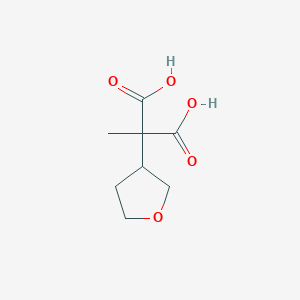

2-Methyl-2-(oxolan-3-yl)propanedioic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

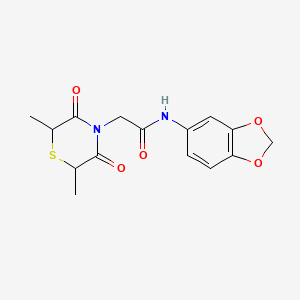

Übersicht

Beschreibung

2-Methyl-2-(oxolan-3-yl)propanedioic acid is an organic compound with the chemical formula C8H14O3 . It appears as a liquid at room temperature . The compound has a molecular weight of 158.2 .

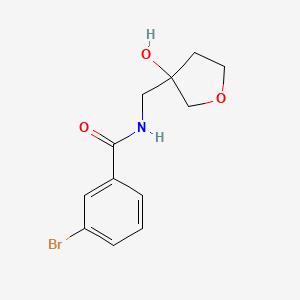

Molecular Structure Analysis

The InChI string for 2-Methyl-2-(oxolan-3-yl)propanedioic acid isInChI=1S/C8H14O3/c1-6(8(9)10)5-7-3-2-4-11-7/h6-7H,2-5H2,1H3,(H,9,10) . This indicates the presence of a carboxylic acid group attached to a methyl group and an oxolane ring . Physical And Chemical Properties Analysis

2-Methyl-2-(oxolan-3-yl)propanedioic acid is a liquid at room temperature . It has a molecular weight of 158.2 .Wissenschaftliche Forschungsanwendungen

Biodegradable Polymer Production

One of the significant applications of compounds related to 2-Methyl-2-(oxolan-3-yl)propanedioic acid is in the production of biodegradable polymers. The selective oxidation of 1,2-propanediol to lactic acid under mild conditions using gold-based nanoparticulate catalysts has been investigated, demonstrating the potential for using bio-renewable resources for generating materials that can be used in biodegradable plastics (Ryabenkova et al., 2013).

Renewable Fuels and Solvents

The microbial production of 2,3-butanediol (2,3-BDL), a key intermediate for several chemical feedstocks and liquid fuels, from natural resources highlights the potential of derivatives of 2-Methyl-2-(oxolan-3-yl)propanedioic acid in renewable energy applications. 2,3-BDL can be converted to methyl ethyl ketone by dehydration, which serves as a liquid fuel additive (Syu, 2001). Additionally, the conversion of 2,3-BDL to renewable gasoline, solvents, and fuel additives through selective dehydration to form dioxolane mixtures has been researched, offering an environmentally friendly alternative to traditional petroleum-based products (Harvey et al., 2016).

Synthetic Chemistry and Catalysis

The acid-catalyzed condensation of glycerol with various aldehydes to produce [1,3]dioxolanes has been investigated, with solid acids evaluated as heterogeneous catalysts. This research is indicative of the role that dioxolane derivatives, similar to 2-Methyl-2-(oxolan-3-yl)propanedioic acid, can play in creating novel platform chemicals for further chemical synthesis (Deutsch et al., 2007).

Environmental Impact Reduction

The catalytic dehydration of 1,2-propanediol to propanal, a process involving the formation of cyclic acetals such as dioxolanes, showcases the potential for using derivatives of 2-Methyl-2-(oxolan-3-yl)propanedioic acid in processes aiming to reduce environmental impact. These processes utilize bio-based feedstocks to create valuable chemicals, thereby contributing to the sustainability of chemical production (Mori et al., 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-methyl-2-(oxolan-3-yl)propanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-8(6(9)10,7(11)12)5-2-3-13-4-5/h5H,2-4H2,1H3,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMSHLLGBHASLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCOC1)(C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(oxolan-3-yl)propanedioic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2924489.png)

![4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2924491.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[(5-cyclopropyl-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide](/img/structure/B2924492.png)

![(7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/no-structure.png)

![1-[1,1'-Biphenyl]-4-yl-3-(5-chloro-2-methoxyanilino)-1-propanone](/img/structure/B2924498.png)

![4-[[1-[3-(Trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2924502.png)

![1-[3-(Pyrrolidine-1-sulfonyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2924505.png)